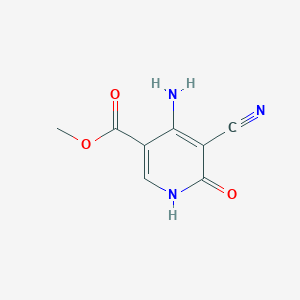

Methyl 4-amino-5-cyano-6-hydroxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-cyano-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8(13)5-3-11-7(12)4(2-9)6(5)10/h3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTKEUJDHNLTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 5 Cyano 6 Hydroxynicotinate and Analogs

Conventional and Established Synthetic Routes

Multi-Component Reaction (MCR) Strategies for Nicotinate (B505614) Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. wikipedia.orgorganic-chemistry.org These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular diversity. rsc.orgresearchgate.net The synthesis of nicotinate scaffolds has greatly benefited from the development of novel MCRs.

One-pot condensation reactions are a hallmark of MCRs, offering a streamlined approach to complex molecular architectures. For the synthesis of substituted pyridines, including nicotinate derivatives, a common one-pot approach involves the condensation of an aldehyde, an active methylene (B1212753) compound, and a source of ammonia (B1221849) or an amine. rsc.orgoup.comcore.ac.uk This methodology allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, significantly reducing reaction time, cost, and waste generation. researchgate.net

A typical one-pot synthesis of a polysubstituted pyridine (B92270) involves the reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, and malononitrile (B47326) in the presence of a base like sodium hydroxide (B78521). rsc.orgresearchgate.net The reaction proceeds through a cascade of events, likely involving Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the final pyridine ring. frontiersin.org The use of an alcohol as both a reactant and a solvent can further enhance the efficiency of this process. rsc.orgresearchgate.net

Table 1: Examples of One-Pot Syntheses of Substituted Pyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dicarbonyl Compound | Aromatic Aldehyde | Malononitrile | NaOH | Alcohol | Good | rsc.orgresearchgate.net |

| Alkyl Ketone | Enamine | Ammonium (B1175870) Salt | Nickel Catalyst | tert-AmylOH | Excellent | oup.com |

The efficiency and selectivity of multi-component reactions for nicotinate synthesis can be significantly improved through the use of catalysts. oup.comfrontiersin.orgorganic-chemistry.org Catalysts can influence the reaction rate, regioselectivity, and stereoselectivity, often leading to higher yields and purer products under milder reaction conditions. acs.org

Both homogeneous and heterogeneous catalysts have been employed in these syntheses. For instance, base catalysts such as DIPEA have been used for the one-pot synthesis of 2,3,6-substituted pyridines. organic-chemistry.org Metal catalysts, particularly nickel complexes, have been shown to be effective in the one-pot synthesis of substituted pyridines from alkyl ketones and enamines via a dehydrogenation-condensation sequence. oup.com The use of organocatalysts also represents a growing area of interest, offering a metal-free approach to the synthesis of enantioenriched 1,4-dihydropyridines, which are precursors to pyridines. nih.govscispace.com

Heterogeneous catalysts, such as Preyssler heteropolyacids, offer advantages in terms of ease of separation and reusability, aligning with the principles of green chemistry. tandfonline.com These solid acid catalysts have been successfully used in the synthesis of 1,4-dihydropyridines. tandfonline.com

Table 2: Catalysts Used in the Synthesis of Pyridine and Dihydropyridine Derivatives

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| NaOH | One-pot condensation | Readily available, inexpensive | rsc.orgresearchgate.net |

| Nickel complexes | Dehydrogenation/condensation | High yields | oup.com |

| DIPEA | Three-component reaction | Metal-free, good yields | organic-chemistry.org |

| Isothiourea (organocatalyst) | Enantioselective addition | Access to chiral products | nih.govscispace.com |

| Preyssler heteropolyacid | Hantzsch reaction | Reusable, green catalyst | tandfonline.com |

Stepwise Synthetic Sequences

While MCRs offer a highly convergent approach, stepwise synthetic sequences provide a more controlled and often necessary route for the synthesis of specific, highly functionalized nicotinates. These multi-step syntheses allow for the isolation and purification of intermediates, which can be crucial for achieving the desired substitution pattern and avoiding side reactions.

A plausible stepwise synthesis of Methyl 4-amino-5-cyano-6-hydroxynicotinate could involve the initial formation of a pyrimidinone derivative, followed by further functionalization. For example, 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones can be synthesized from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines. nih.gov Subsequent transformations could then be employed to introduce the hydroxyl group and the methyl ester.

Another stepwise approach could involve the initial Knoevenagel condensation of an appropriate aldehyde with an active methylene compound, followed by cyclization with a suitable reagent to form the pyridine ring. The substituents on the ring can then be modified in subsequent steps. For instance, a chloro-substituted pyridine can be synthesized and then undergo nucleophilic substitution with various amines to introduce the amino group. nih.gov

Role of Key Starting Materials and Intermediates (e.g., malononitrile, ethyl cyanoacetate, aldehydes)

The choice of starting materials is critical in determining the final structure of the synthesized nicotinate.

Malononitrile and Ethyl Cyanoacetate: These are key C2-synthons that provide the C5 and C6 atoms of the pyridine ring, along with the cyano and ester functionalities, respectively. nih.govfayoum.edu.egamanote.com Their high reactivity, due to the presence of the active methylene group, facilitates the initial condensation reactions that drive the ring formation. nih.gov Malononitrile is frequently used in reactions leading to cyanopyridines. fayoum.edu.egresearchgate.net

Aldehydes: The aldehyde component typically provides the C4 atom of the pyridine ring and the substituent at this position. oup.comfrontiersin.org A wide variety of aromatic and aliphatic aldehydes can be used, allowing for the introduction of diverse substituents at the 4-position of the nicotinate scaffold. rsc.orgresearchgate.net

1,3-Dicarbonyl Compounds: In some synthetic routes, 1,3-dicarbonyl compounds serve as a four-carbon building block, reacting with an enamine and an ammonia source to form the pyridine ring. core.ac.uk

Ammonia/Ammonium Acetate (B1210297): These reagents serve as the nitrogen source for the pyridine ring in many condensation reactions. oup.comfrontiersin.orgnih.gov

Green Chemistry Principles in Nicotinate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including nicotinates, to minimize environmental impact. researchgate.netrsc.org Key aspects include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The development of MCRs and one-pot syntheses inherently aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. rsc.orgresearchgate.net The use of water as a solvent and reusable catalysts like Preyssler heteropolyacids further enhances the green credentials of these synthetic methods. tandfonline.com

Biocatalysis, using enzymes for organic synthesis, is another powerful tool for sustainable amide formation under mild reaction conditions. nih.gov For instance, Novozym® 435, an immobilized lipase, has been used for the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, demonstrating high yields and significantly shorter reaction times compared to batch processes. nih.govrsc.org This approach offers a promising green and efficient strategy for the synthesis of nicotinate derivatives. nih.govrsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields in the synthesis of pyridine derivatives. core.ac.uknih.gov

Table 3: Green Chemistry Approaches in Nicotinate Synthesis

| Green Chemistry Principle | Application in Nicotinate Synthesis | Reference |

|---|---|---|

| Atom Economy | Multi-component and one-pot reactions | organic-chemistry.orgrsc.orgresearchgate.net |

| Use of Safer Solvents | Water as a reaction medium | tandfonline.com |

| Use of Renewable Feedstocks | Biocatalysis with enzymes | nih.govrsc.org |

| Catalysis | Use of reusable heterogeneous catalysts | tandfonline.com |

Aqueous Reaction Media and Solvent-Free Conditions

The principles of green chemistry encourage the use of environmentally benign solvents, with water being the most desirable. For the synthesis of related heterocyclic structures like 2-aminothiophenes via the Gewald reaction, which shares mechanistic similarities with potential pyridine syntheses, ultrasound-irradiated aqueous conditions have been successfully employed. researchgate.net This suggests that a multicomponent synthesis of hydroxynicotinate derivatives could potentially be adapted to aqueous media, which would offer significant environmental and economic advantages.

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green synthetic approach. This methodology has been effectively used for the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net These reactions are often characterized by shorter reaction times, higher yields, and simpler work-up procedures. The condensation of alkenes, ketones, and ammonium acetate to form 4,6-diaryl-3-cyano-2-pyridone derivatives has also been achieved under solvent-free conditions, further highlighting the potential of this approach for the synthesis of polysubstituted pyridines. nih.gov

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Pyridines

| Reaction Type | Solvent/Condition | Advantages | Reference |

| 2-Aminothiophene Synthesis (Gewald) | Aqueous, Ultrasound | Green solvent, experimental simplicity | researchgate.net |

| 2-Amino-3-cyanopyridine Synthesis | Solvent-free, Microwave | Short reaction times, high yields | researchgate.net |

| 2-Pyridone Synthesis | Solvent-free, Heating | Ecofriendly, high yields | nih.gov |

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product with the loss of few, if any, small molecules. nih.gov The synthesis of polysubstituted 4-aminopyridines through domino reactions is an example of such an approach. semanticscholar.org

The synthesis of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, another class of densely functionalized heterocycles, has been achieved through a multicomponent reaction using green techniques like microwave irradiation and grindstone technology, which further enhance the sustainability of the process. researchgate.net These examples underscore the potential for developing highly atom-economical and sustainable protocols for the synthesis of Methyl 4-amino-5-cyano-6-hydroxynicotinate.

Development of Reusable Catalytic Systems

The use of reusable catalysts is a cornerstone of sustainable chemistry, as it reduces waste and lowers the cost of chemical processes. In the realm of pyridine synthesis, a variety of recyclable catalytic systems have been developed. Magnetically recoverable nano-catalysts, for instance, have been employed in the synthesis of various pyridine derivatives. researchgate.netrsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity.

Metal-Organic Frameworks (MOFs) have also emerged as effective and recyclable heterogeneous catalysts for the synthesis of substituted pyridines. researchgate.net Their porous structure and tunable active sites make them highly efficient for catalyzing complex organic transformations. Furthermore, recyclable anhydride (B1165640) catalysts have been developed for the N-oxidation of pyridines, a key transformation in the functionalization of the pyridine ring. wikipedia.orgchemrxiv.org

Table 2: Examples of Reusable Catalysts in Pyridine Synthesis

| Catalyst Type | Example | Application | Reusability | Reference |

| Magnetic Nanoparticle | Fe3O4@SPNC | Synthesis of pyrano[2,3-b]pyridines | High | researchgate.net |

| Metal-Organic Framework | Cu(II)-MOF | Annulation of cyclic ketones | Multiple cycles | researchgate.net |

| Polymeric Anhydride | Poly(maleic anhydride-alt-1-octadecene) | N-oxidation of pyridines | High, >99.8% recovery | wikipedia.orgchemrxiv.org |

Enzymatic and Biocatalytic Approaches to Hydroxynicotinate Derivatives

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches often proceed under mild conditions and can provide access to complex molecules with high chemo-, regio-, and stereoselectivity.

Nicotinate Dehydrogenase-Catalyzed Hydroxylation

Nicotinate dehydrogenase (NDHase) is an oxidoreductase that catalyzes the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. mdpi.commdpi.comnih.gov This enzyme is a flavoprotein containing non-heme iron and, in some cases, selenium. nih.gov The reaction involves the introduction of a hydroxyl group at the C6 position of the pyridine ring, a key structural feature of the target molecule. mdpi.com

While the primary substrate for NDHase is nicotinic acid, some studies have shown that it can also catalyze the hydroxylation of other pyridine derivatives, such as 3-cyanopyridine, albeit with lower activity. mdpi.comnih.gov The substrate specificity is influenced by the electronic effects of the substituents on the pyridine ring. mdpi.com The potential for NDHase to act on a precursor to Methyl 4-amino-5-cyano-6-hydroxynicotinate, such as a 4-amino-5-cyanonicotinate derivative, is an area for future investigation. The high regioselectivity of this enzyme for the C6 position makes it a very attractive biocatalyst for the synthesis of 6-hydroxynicotinate derivatives.

Microbial Transformation Strategies for Pyridine Hydroxylation

Whole-cell microbial transformations provide a powerful tool for the functionalization of pyridine rings. Various microorganisms, particularly bacteria and fungi, possess enzymes capable of hydroxylating pyridine derivatives. For example, the soil bacterium Pseudomonas putida UV4, which contains a toluene (B28343) dioxygenase (TDO) enzyme, has been shown to metabolize a range of substituted pyridines. semanticscholar.org The regioselectivity of the hydroxylation is dependent on the position of the substituent on the pyridine ring. semanticscholar.org

The microbial metabolism of pyridine compounds often proceeds through the formation of hydroxylated intermediates. researchgate.net For instance, the biodegradation of 4-hydroxypyridine (B47283) by an Agrobacterium species involves an initial hydroxylation to pyridine-3,4-diol, catalyzed by a monooxygenase. These examples of microbial hydroxylation suggest that a suitable microorganism could potentially be identified or engineered to catalyze the specific hydroxylation of a 4-amino-5-cyanonicotinate precursor to yield the desired 6-hydroxy derivative.

Regioselectivity and Stereoselectivity in Nicotinate Annulation Reactions

The construction of a polysubstituted pyridine ring like that in Methyl 4-amino-5-cyano-6-hydroxynicotinate requires precise control over the placement of the various functional groups, a concept known as regioselectivity. In multicomponent reactions that form the pyridine ring, the regiochemical outcome is determined by the reaction mechanism and the nature of the starting materials. For example, in the synthesis of polysubstituted pyridines from α,β-unsaturated ketoximes and terminal alkynes, mixtures of regioisomers can be formed.

Controlling the regioselectivity in the synthesis of functionalized pyridines is a significant challenge. Strategies to address this include the use of directing groups or the careful selection of catalysts and reaction conditions. researchgate.net For instance, in the functionalization of existing pyridine rings, the choice of catalyst can dictate whether a substituent adds to the C2 or C4 position.

Stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is also a critical consideration in the synthesis of chiral molecules. While the target molecule, Methyl 4-amino-5-cyano-6-hydroxynicotinate, is not chiral, the principles of stereoselectivity become important when synthesizing more complex analogs or when using chiral catalysts that might influence the reaction pathway. The dearomatization of pyridines is a key strategy for the stereoselective synthesis of hydropyridine derivatives, which can then be re-aromatized to form substituted pyridines. Enantioselective synthesis of pyridine-containing molecules has been achieved through methods such as 2,3-pyridine annulation.

Reactivity and Derivatization Pathways of Methyl 4 Amino 5 Cyano 6 Hydroxynicotinate

Transformations of the Cyano Group in the Nicotinate (B505614) Framework

The cyano group at the C-5 position is a key functional handle that can be elaborated into several other functionalities. Its strong electron-withdrawing nature also influences the reactivity of the pyridine (B92270) ring. Common transformations include hydrolysis and reduction.

Hydrolysis: The nitrile functionality can undergo partial or complete hydrolysis under acidic or basic conditions. Partial hydrolysis, often achieved using concentrated sulfuric acid or basic conditions with reagents like potassium hydroxide (B78521) in tert-butyl alcohol, converts the cyano group into a carboxamide group (-CONH₂). google.comacs.org This transformation provides access to nicotinamide (B372718) derivatives, which are important precursors for further cyclization reactions. Complete hydrolysis under more forcing acidic or basic conditions yields the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂) using various reducing agents. Catalytic hydrogenation, often employing catalysts like Raney Nickel in the presence of a hydrogen source such as hydrogen gas or potassium borohydride, is a common method for this conversion. semanticscholar.orgmdpi.com This reaction transforms the nicotinate scaffold into a 5-(aminomethyl) derivative, introducing a new nucleophilic center for further derivatization. Alternatively, reduction of 2-chloro-3-cyanopyridine (B134404) with Raney Nickel and formic acid has been shown to yield the corresponding formyl group (-CHO), providing a pathway to aldehyde derivatives. cdnsciencepub.com

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Partial Hydrolysis | KOH / t-BuOH or H₂SO₄ | Carboxamide (-CONH₂) | google.comacs.org |

| Complete Hydrolysis | Strong Acid/Base, Heat | Carboxylic Acid (-COOH) | google.com |

| Reduction to Amine | Raney Ni, H₂ or KBH₄ | Aminomethyl (-CH₂NH₂) | semanticscholar.orgmdpi.com |

| Reduction to Aldehyde | Raney Ni, HCOOH | Formyl (-CHO) | cdnsciencepub.com |

Reactions Involving the Amino and Hydroxyl Functions

The 4-amino and 6-hydroxyl groups are nucleophilic centers that can readily participate in a variety of substitution reactions, including acylation and alkylation.

Acylation: The amino group can be selectively acylated to form amides using acyl chlorides or anhydrides. To achieve selective N-acylation without affecting the hydroxyl group, the reaction is typically carried out under neutral or basic conditions. Conversely, selective O-acylation of the hydroxyl group to form esters can be achieved under acidic conditions. nih.gov In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates it towards electrophilic attack by the acylating agent, thereby directing the reaction to the hydroxyl group. nih.gov

Alkylation: Similar selectivity can be achieved in alkylation reactions. O-alkylation to form ethers can be performed under basic conditions (e.g., using sodium hydride or potassium carbonate to deprotonate the hydroxyl group) followed by treatment with an alkyl halide. N-alkylation can also occur, and controlling the reaction conditions is crucial to obtain the desired product.

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The ortho-relationship between the 4-amino and 5-cyano groups provides a classic reactive arrangement for the synthesis of fused heterocyclic systems. This o-aminonitrile moiety is a powerful synthon for building a second six-membered ring onto the pyridine framework.

The reaction of o-aminonitriles with one-carbon electrophiles is a well-established route to fused pyrimidine (B1678525) rings. Methyl 4-amino-5-cyano-6-hydroxynicotinate can be readily converted to pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structural analogs of purines and pteridines.

A common method involves heating the aminonicotinate with formamide (B127407). mdpi.com The reaction proceeds via initial formation of a formimidamide intermediate, which then undergoes intramolecular cyclization onto the nitrile group to yield the 4-aminopyrido[2,3-d]pyrimidine ring system. Alternatively, reaction with triethyl orthoformate followed by treatment with ammonia (B1221849) or an amine can also yield the fused pyrimidine.

| Reagent | Fused Ring System | Key Intermediate | Reference |

|---|---|---|---|

| Formamide | Pyrido[2,3-d]pyrimidine | Formimidamide | mdpi.com |

| Triethyl Orthoformate / Amine | Pyrido[2,3-d]pyrimidine | Ethoxymethyleneamino intermediate | researchgate.net |

The synthesis of the complex, tricyclic Pyridazino[5,4,3-de] cdnsciencepub.comnih.govnaphthyridine system from the title compound is not directly reported, but a plausible synthetic route can be proposed based on known reactions of related precursors. The key step in forming the pyridazine (B1198779) ring is the introduction of a nitrogen-nitrogen bond, typically achieved through reaction with hydrazine (B178648) or its derivatives.

A potential pathway involves the reaction of the o-aminonitrile moiety with hydrazine hydrate (B1144303). This reaction could lead to the formation of a fused aminopyrazolopyridine, which upon diazotization of the newly formed amino group and subsequent intramolecular cyclization involving the ester group, could form the pyridazine ring. A more direct route, analogous to the synthesis of related pyridazino[5,4,3-de] cdnsciencepub.comgoogle.comnaphthyridines, might involve a multi-component reaction where the pyridine scaffold reacts with a hydrazine derivative and another component to build the fused pyridazine and the third ring in a sequential manner. researchgate.netnih.gov For example, reaction of a related cyanopyridine with hydrazine hydrate has been shown to form a pyridazino-fused naphthyridine system. clockss.org

The construction of a pyranopyrazole fused system from Methyl 4-amino-5-cyano-6-hydroxynicotinate would likely proceed via a two-step sequence.

Step 1: Formation of a Pyrazolo[3,4-b]pyridine Intermediate: The first step is the formation of a fused pyrazole (B372694) ring. This is readily accomplished by reacting the o-aminonitrile functionality with hydrazine hydrate. cdnsciencepub.comresearchgate.net The reaction involves nucleophilic attack of hydrazine on the cyano group, followed by intramolecular cyclization and dehydration to yield a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Step 2: Annulation of the Pyran Ring: The resulting aminopyrazolopyridine can then be used to construct the pyran ring. This can be achieved through reaction with a β-dicarbonyl compound, such as ethyl acetoacetate, or an α,β-unsaturated ketone. For instance, the reaction of 5-aminopyrazoles with unsaturated ketones is a known method for constructing fused pyridine rings, and a similar strategy could be employed to form the pyran ring by cyclization involving the hydroxyl group at the C-6 position of the original nicotinate. mdpi.com

| Step | Reagent(s) | Intermediate/Product System | Reference |

|---|---|---|---|

| 1. Pyrazole Formation | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | cdnsciencepub.comresearchgate.net |

| 2. Pyran Annulation | Ethyl Acetoacetate or α,β-Unsaturated Ketone | Pyranopyrazole | mdpi.com |

Similar to the synthesis of pyrido[2,3-d]pyrimidines, the o-aminonitrile group is the key reactive site for the formation of fused pyrimidinone and related analogs. The choice of the one-carbon synthon determines the nature of the resulting fused ring.

Reaction of Methyl 4-amino-5-cyano-6-hydroxynicotinate with urea (B33335) upon heating leads to the formation of a pyrido[2,3-d]pyrimidin-4(3H)-one. The reaction proceeds through the formation of a ureido intermediate, which then cyclizes. Similarly, reaction with thiourea (B124793) provides the corresponding pyrido[2,3-d]pyrimidine-4(3H)-thione. nih.gov These reactions provide a straightforward entry into fused pyrimidinone and pyrimidinethione systems, which are scaffolds of significant interest in medicinal chemistry.

Access to Other Fused Polycyclic Scaffolds

The inherent functionality of methyl 4-amino-5-cyano-6-hydroxynicotinate makes it an ideal precursor for the synthesis of various fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. The ortho-disposed amino and cyano groups on the pyridine ring are primed for cyclization reactions with appropriate one-carbon synthons.

For instance, heating the parent 4-aminopyrimidine (B60600) scaffold with reagents such as formamide, urea, or thiourea can lead to the construction of the pyrimidine ring, yielding pyrido[2,3-d]pyrimidine derivatives. jocpr.com While direct examples with methyl 4-amino-5-cyano-6-hydroxynicotinate are not extensively documented in readily available literature, the analogous reactivity of other 4-aminopyrimidine systems strongly suggests this possibility. The reaction typically proceeds through an initial acylation or condensation at the amino group, followed by an intramolecular cyclization involving the cyano group, leading to the formation of the fused pyrimidine ring.

Similarly, reaction with carbon disulfide in the presence of a base could potentially lead to the formation of a pyrido[2,s3-d]pyrimidine-2-thione derivative. This transformation would involve the initial formation of a dithiocarbamate (B8719985) intermediate from the amino group, which could then cyclize onto the neighboring cyano group.

The general synthetic approaches to pyrido[2,3-d]pyrimidines often utilize an appropriately substituted 4-aminopyrimidine as a key starting material. jocpr.com These methods involve the addition of a three-carbon, two-carbon, or one-carbon unit to form the fused pyridine ring. Given the structure of methyl 4-amino-5-cyano-6-hydroxynicotinate, it serves as a pre-functionalized starting material where the pyridine ring is already present, and the focus shifts to the construction of the fused pyrimidine ring. Multicomponent reactions have also emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrido[2,3-d:5,6-d']dipyrimidines, highlighting the versatility of appropriately substituted pyrimidine precursors. orgchemres.orgscilit.com

Nucleophilic Dearomatization of the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic attack, leading to dearomatization. This process transforms the planar aromatic system into a three-dimensional structure, significantly increasing molecular complexity and providing access to valuable saturated and partially saturated nitrogen-containing heterocycles.

The dearomatization of pyridines can be achieved through several strategies, including nucleophilic addition to activated pyridinium (B92312) salts. mdpi.com The presence of the cyano and ester groups in methyl 4-amino-5-cyano-6-hydroxynicotinate enhances the electrophilicity of the pyridine ring, making it a candidate for such transformations. The introduction of one or more nitro groups into an aromatic or heteroaromatic nucleus is a well-established method to increase its electron-deficient character and susceptibility to nucleophilic attack. nih.gov While the target compound lacks a nitro group, the cumulative electron-withdrawing effect of the existing substituents can still facilitate dearomatization reactions.

Applications of Oxidopyridinium Ions in Cycloaddition Reactions

The hydroxyl group at the 6-position of methyl 4-amino-5-cyano-6-hydroxynicotinate offers a handle for the generation of oxidopyridinium ions. N-alkylation of the pyridine nitrogen followed by deprotonation of the hydroxyl group would yield a zwitterionic oxidopyridinium betaine. These species are known to participate in a variety of cycloaddition reactions, serving as versatile dipoles.

For example, N-methylation of methyl 5-hydroxynicotinate and subsequent treatment with a base in the presence of a diene has been shown to afford (4+3) cycloadducts in good yields. researchgate.net This process provides rapid access to bicyclic nitrogenous structures. The methoxycarbonyl group at the 5-position was found to be essential for efficient cycloaddition. researchgate.net Given the structural similarities, it is plausible that an analogous N-alkylated derivative of methyl 4-amino-5-cyano-6-hydroxynicotinate could undergo similar cycloaddition reactions, providing a pathway to complex polycyclic alkaloids. The electron-withdrawing groups present on the ring are expected to influence the reactivity and selectivity of these cycloaddition reactions.

Transition Metal-Catalyzed Dearomatization Strategies

Transition metal catalysis offers a powerful and versatile approach to the dearomatization of aromatic compounds, including pyridines. mdpi.com These methods often involve the activation of the pyridine ring through coordination to a metal center, rendering it more susceptible to nucleophilic attack or other transformations.

Various transition metals, including iridium, have been successfully employed in the catalytic asymmetric dearomatization of pyridines and related heterocycles. acs.org These reactions can proceed through different mechanisms, including the formation of metal-coordinated pyridinium intermediates. The functional groups present on the pyridine ring can play a crucial role in directing the regioselectivity and stereoselectivity of these transformations. While specific examples of transition metal-catalyzed dearomatization of methyl 4-amino-5-cyano-6-hydroxynicotinate are not readily found in the literature, the general principles of this approach suggest its potential applicability. The development of such a strategy would provide a valuable route to chiral, highly functionalized piperidine (B6355638) derivatives.

Exploration of Electrophilic and Radical Pathways

While the electron-deficient nature of the pyridine ring generally disfavors electrophilic aromatic substitution, the presence of the electron-donating amino group at the 4-position can activate the ring towards such reactions. Electrophilic attack would be expected to occur at the positions ortho and para to the amino group. However, the existing substitution pattern of methyl 4-amino-5-cyano-6-hydroxynicotinate leaves only the 2-position available for substitution. The reaction of 4-aminopyridine (B3432731) with halogens and interhalogens has been shown to result in the formation of charge-transfer complexes and ionic species, and under certain conditions, protonation and subsequent bromination-dimerization can occur. acs.org Computational studies on the nitration of pyridine derivatives have shown that while the reaction with the nitronium ion has a low activation energy, the strongly acidic medium required for the reaction leads to protonation of the pyridine, deactivating it towards electrophilic attack. rsc.org

Radical reactions provide an alternative pathway for the functionalization of pyridine rings. Pyridines are known to undergo radical substitution reactions, often with a preference for the 2-position. researchgate.net The reactivity of pyridines with radicals is influenced by the electronic properties of both the pyridine and the radical species. Nucleophilic radicals tend to attack electron-poor sites, while electrophilic radicals target electron-rich positions. scribd.com The presence of electron-withdrawing groups can influence the regioselectivity of radical attack. nih.gov The formation of stable radical anions of pyridine derivatives has also been observed, which can undergo further reactions such as dimerization. rsc.org While specific studies on the radical reactions of methyl 4-amino-5-cyano-6-hydroxynicotinate are scarce, the general reactivity patterns of pyridines suggest that radical-mediated C-H functionalization could be a viable strategy for introducing further substituents onto the ring.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 5 Cyano 6 Hydroxynicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic compounds, offering detailed insights into the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of Methyl 4-amino-5-cyano-6-hydroxynicotinate is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The hydroxyl (OH) proton is also expected to be a broad singlet. The methyl protons of the ester group (OCH₃) would present as a sharp singlet. The pyridine (B92270) ring itself, being highly substituted, does not have any ring protons directly attached, simplifying this region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the cyano group (C≡N) will appear in a characteristic downfield region. The carbonyl carbon of the methyl ester (C=O) will also have a distinct chemical shift. The carbons of the pyridine ring will show signals in the aromatic region, with their precise shifts influenced by the various substituents. The methyl carbon of the ester group will appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 4-amino-5-cyano-6-hydroxynicotinate

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyridine C4-NH₂ | broad s | --- |

| Pyridine C6-OH | broad s | --- |

| COOCH₃ | s | --- |

| Pyridine C2 | --- | 150-160 |

| Pyridine C3 | --- | 110-120 |

| Pyridine C4 | --- | 140-150 |

| Pyridine C5 | --- | 90-100 |

| Pyridine C6 | --- | 155-165 |

| C≡N | --- | 115-125 |

| C=O | --- | 160-170 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and substituted pyridine systems. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule as there are no vicinal protons to show correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signal of the methyl protons directly to the signal of the methyl carbon, confirming their one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. Key expected correlations would include the methyl protons of the ester group showing a correlation to the carbonyl carbon. The amino protons could show correlations to the C4 and C5 carbons of the pyridine ring, while the hydroxyl proton could show correlations to the C6 carbon. These correlations are instrumental in piecing together the connectivity of the substituents to the pyridine ring.

Table 2: Expected Key HMBC Correlations for Methyl 4-amino-5-cyano-6-hydroxynicotinate

| Proton (¹H) | Correlated Carbons (¹³C) |

|---|---|

| -NH₂ | C4, C5 |

| -OH | C6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Methyl 4-amino-5-cyano-6-hydroxynicotinate is expected to show several key absorption bands. The N-H stretching vibrations of the primary amine are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the hydroxyl group would likely be a broad band in the 3200-3600 cm⁻¹ region. The C≡N stretch of the cyano group will produce a sharp, intense absorption around 2200-2260 cm⁻¹. The C=O stretch of the methyl ester will be a strong, sharp peak in the range of 1700-1750 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Methyl 4-amino-5-cyano-6-hydroxynicotinate

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H stretch | 3300-3500 (two bands) |

| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |

| Cyano (-C≡N) | C≡N stretch | 2200-2260 (sharp, strong) |

| Methyl Ester (-COOCH₃) | C=O stretch | 1700-1750 (strong) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of Methyl 4-amino-5-cyano-6-hydroxynicotinate as C₈H₇N₃O₃.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, typically producing the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can then be performed on this ion to induce fragmentation and gain further structural information. Expected fragmentation pathways could include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, ammonia (B1221849) (NH₃) from the amino group, or methanol (B129727) (CH₃OH) from the ester group. Cleavage of the ester group could also lead to the loss of a methoxy (B1213986) radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Table 4: Expected Fragments in the ESI-MS/MS Spectrum of Methyl 4-amino-5-cyano-6-hydroxynicotinate ([M+H]⁺)

| Fragment Ion | Proposed Neutral Loss |

|---|---|

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - CH₃OH]⁺ | Loss of methanol |

| [M+H - •OCH₃]⁺ | Loss of methoxy radical |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignment

X-ray crystallography stands as an unequivocal technique for the determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, as well as intermolecular interactions, which are crucial for understanding the structure and properties of a molecule. While the crystal structure of methyl 4-amino-5-cyano-6-hydroxynicotinate itself is not extensively detailed in publicly available literature, analysis of its closely related derivatives offers significant insights into the structural characteristics of this class of compounds.

Detailed crystallographic studies on several derivatives of the 4-amino-5-cyanopyridine core reveal consistent patterns of molecular geometry and intermolecular interactions that are likely to be shared with the parent compound. These studies provide a definitive framework for understanding the solid-state conformation and packing of these molecules.

For instance, the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide has been elucidated, providing valuable data on the pyridine ring system. nih.gov In this derivative, the pyridine ring and the chloroacetamide moiety are nearly coplanar, with a small dihedral angle between them. nih.gov The solid-state structure is stabilized by a network of intermolecular hydrogen bonds, including N—H···O and N—H···N interactions, which link the molecules into sheets. nih.gov

Similarly, the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate also showcases a planar acetamide (B32628) group relative to the pyridine ring. nih.gov The asymmetric unit of this compound contains two independent molecules, which form dimers through N—H···O hydrogen bonds. These dimers are further linked into ribbons and sheets, highlighting the importance of hydrogen bonding in dictating the crystal packing. nih.gov The structure is also characterized by weak, slipped parallel π–π stacking interactions between the pyridine rings, further stabilizing the three-dimensional architecture. nih.gov

Another derivative, N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide, demonstrates how bulkier substituents influence the crystal packing. nih.gov While the acetamido fragment remains nearly coplanar with the pyridyl ring, the cyclohexylsulfanyl group extends out from this plane. nih.gov The crystal packing is dominated by strong N—H···O and N—H···N hydrogen bonds that form chains, which are then associated into layers through offset π–π stacking of the pyridyl rings. nih.gov

The crystallographic data for these derivatives consistently underscore the planarity of the substituted pyridine ring and the crucial role of hydrogen bonding and π–π stacking in defining the supramolecular assembly in the solid state.

Detailed Crystallographic Data of Derivatives

The following tables summarize key crystallographic parameters for derivatives of methyl 4-amino-5-cyano-6-hydroxynicotinate, offering a comparative view of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for Selected Derivatives.

| Parameter | N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide nih.gov | N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate nih.gov |

|---|---|---|

| Formula | C9H9ClN4OS | C9H10N4OS·0.5H2O |

| Formula Weight | 256.71 | 231.28 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 5.1654 (7) | 8.229 (3) |

| b (Å) | 20.483 (3) | 10.181 (4) |

| c (Å) | 10.9489 (14) | 13.198 (5) |

| α (°) | 90 | 84.221 (10) |

| β (°) | 103.562 (5) | 80.036 (10) |

| γ (°) | 90 | 82.136 (11) |

| Volume (Å3) | 1126.1 (3) | 1075.4 (7) |

| Z | 4 | 4 |

Table 2: Selected Intermolecular Interactions in Derivative Crystal Structures.

| Compound | Interaction Type | Description |

|---|---|---|

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide nih.gov | Hydrogen Bonding | Molecules are linked via intermolecular N—H···O and N—H···N hydrogen bonds, forming sheets. nih.gov |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate nih.gov | Hydrogen Bonding | Two independent molecules form dimers via N—H···O bonds. Dimers are linked into ribbons by N—H···N bonds and further into sheets by N—H···Owater interactions. nih.gov |

| π–π Stacking | Weak, slipped parallel π–π interactions between pyridine rings with an inter-centroid distance of 3.734 (2) Å. nih.gov | |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide nih.gov | Hydrogen Bonding | Pairwise N—H···O and N—H···N hydrogen bonds across inversion centres form chains along the direction. nih.gov |

| π–π Stacking | Offset π–π stacking between pyridyl rings with a centroid–centroid distance of 3.566 (1) Å. nih.gov |

These crystallographic studies collectively provide a robust model for the solid-state behavior of methyl 4-amino-5-cyano-6-hydroxynicotinate and its analogs. The planarity of the core structure, coupled with extensive hydrogen bonding and π-stacking, are the defining features of their molecular architecture.

Computational Investigations of Methyl 4-amino-5-cyano-6-hydroxynicotinate Remain Elusive

A comprehensive search of scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused solely on the compound Methyl 4-amino-5-cyano-6-hydroxynicotinate. While the methodologies outlined for such an investigation—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and the computational elucidation of reaction mechanisms—are standard practices in modern chemical research, their direct application to this particular molecule does not appear to be documented in available scholarly articles.

Computational chemistry serves as a powerful tool for understanding the intrinsic properties of molecules. Techniques like DFT are routinely used to predict electronic structures, reactivity, and spectroscopic characteristics, offering deep insights that complement experimental findings. However, the execution of these theoretical studies is highly specific to the molecule .

The requested detailed analyses, such as molecular geometry optimization, prediction of HOMO-LUMO energies, calculation of spectroscopic parameters, and determination of reaction pathways with transition state analysis, require dedicated computational studies to be performed on the precise structure of Methyl 4-amino-5-cyano-6-hydroxynicotinate.

Studies on structurally related compounds, such as other substituted aminocyanopyridines or nicotinic acid derivatives, have utilized these computational methods. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been successfully employed to analyze the electronic properties and reactivity of similar heterocyclic systems. researchgate.net These studies confirm the feasibility and utility of the proposed computational approach. However, their findings, including specific data on bond lengths, orbital energies, or reaction barriers, are unique to the molecules studied and cannot be extrapolated to Methyl 4-amino-5-cyano-6-hydroxynicotinate without introducing significant inaccuracies.

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 5 Cyano 6 Hydroxynicotinate

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on structural parameters influencing chemical reactivity and synthetic outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies for Methyl 4-amino-5-cyano-6-hydroxynicotinate are primarily theoretical, focusing on the prediction of chemical behavior based on its molecular structure. These computational investigations are crucial for understanding the reactivity of the molecule, which in turn informs synthetic strategies and outcomes. The arrangement and electronic nature of the substituents on the pyridine (B92270) ring are key determinants of its chemical properties.

The pyridine ring is inherently a π-deficient aromatic system due to the electronegative nitrogen atom. This generally makes the ring susceptible to nucleophilic attack and less reactive towards electrophiles compared to benzene. However, the reactivity of the pyridine core in Methyl 4-amino-5-cyano-6-hydroxynicotinate is significantly modulated by its diverse substituents: the amino (-NH2), cyano (-CN), hydroxyl (-OH), and methyl ester (-COOCH3) groups.

Influence of Substituents on Electronic Properties and Reactivity:

Amino Group (-NH2): Located at position 4, this strong electron-donating group increases the electron density of the pyridine ring through resonance, potentially enhancing its reactivity towards electrophiles at certain positions.

Cyano Group (-CN): Positioned at the 5-carbon, this potent electron-withdrawing group decreases the electron density of the ring, making it more susceptible to nucleophilic attack.

Hydroxyl Group (-OH): At position 6, this group can act as an electron-donating group, further influencing the electronic landscape of the molecule.

The interplay of these electron-donating and electron-withdrawing groups creates a complex electronic environment that dictates the regioselectivity of various reactions. For instance, the presence of electron-donating groups can increase the basicity of the pyridine nitrogen, while electron-withdrawing groups will decrease it.

Quantum Chemical Descriptors for Reactivity:

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This descriptor maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For substituted pyridines, the minimum electrostatic potential is often located at the nitrogen atom, and its value correlates with substituent effects.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org

The following interactive table summarizes the key structural parameters of Methyl 4-amino-5-cyano-6-hydroxynicotinate and their anticipated influence on its chemical reactivity and synthetic outcomes, based on established principles of pyridine chemistry. mdpi.com

| Structural Parameter | Type | Position | Predicted Influence on Chemical Reactivity | Predicted Impact on Synthetic Outcomes |

| Amino Group | Electron-Donating | 4 | Increases electron density on the ring, enhances nucleophilicity. | Directs electrophilic substitution; may require protection during certain reactions. |

| Cyano Group | Electron-Withdrawing | 5 | Decreases electron density, enhances electrophilicity of the ring. | Facilitates nucleophilic aromatic substitution; can be a precursor for other functional groups. |

| Hydroxyl Group | Electron-Donating | 6 | Increases electron density; can be deprotonated to form a more potent nucleophile. | Influences regioselectivity of reactions; can participate in O-alkylation or acylation. |

| Methyl Ester Group | Electron-Withdrawing | 3 | Decreases electron density on the ring. | Can be hydrolyzed to a carboxylic acid or converted to other derivatives. |

| Pyridine Nitrogen | Basic Site | 1 | Site of protonation and alkylation; basicity is modulated by other substituents. | Influences reaction conditions (e.g., acid or base catalysis); can be a coordination site for metal catalysts. |

These theoretical QSAR investigations, by correlating molecular structure with chemical reactivity, are invaluable for designing efficient synthetic routes to derivatives of Methyl 4-amino-5-cyano-6-hydroxynicotinate and for predicting the outcomes of chemical transformations.

Synthetic Utility of Methyl 4 Amino 5 Cyano 6 Hydroxynicotinate As a Versatile Building Block

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of reactive functional groups in Methyl 4-amino-5-cyano-6-hydroxynicotinate allows it to serve as a foundational element in the synthesis of various fused heterocyclic systems. The presence of an ortho-amino-cyano functionality is particularly significant, as it is a well-established synthon for the construction of fused pyrimidine (B1678525) rings.

One of the most prominent applications of this building block is in the synthesis of pyrido[2,3-d]pyrimidines. These bicyclic heterocycles are of considerable interest due to their structural analogy to purines and pteridines, which are key components of DNA, RNA, and various cofactors. This structural similarity has led to the investigation of pyrido[2,3-d]pyrimidines for a range of therapeutic applications. The synthesis of these scaffolds often involves the cyclocondensation of the 4-amino-5-cyanopyridine moiety with various one-carbon reagents. For instance, reaction with formamide (B127407) or urea (B33335) can lead to the formation of the fused pyrimidine ring, yielding substituted pyrido[2,3-d]pyrimidinones. sciencescholar.usdocumentsdelivered.com

The general synthetic approach involves the reaction of a 4-aminopyrimidine (B60600) derivative to form the fused pyridine (B92270) ring. growingscience.comnih.gov While specific examples detailing the direct use of Methyl 4-amino-5-cyano-6-hydroxynicotinate are not extensively documented in readily available literature, the reactivity of the core 4-amino-5-cyanopyridine structure is well-established for this purpose. growingscience.comnih.gov The amino and cyano groups can react with various reagents to construct the second heterocyclic ring.

Furthermore, the "6-amino-5-cyano" structural motif, present in analogous compounds, is utilized in the synthesis of other heterocyclic systems like pyrimidinones (B12756618) and 1,2,3-triazoles. nih.govmdpi.com These reactions highlight the versatility of this core structure in generating a diverse range of heterocyclic compounds, suggesting the potential of Methyl 4-amino-5-cyano-6-hydroxynicotinate in similar transformations.

Role in the Construction of Complex Organic Molecules with Advanced Architectures

The development of complex organic molecules with advanced architectures is a central theme in modern organic synthesis, driven by the need for novel therapeutic agents and functional materials. Methyl 4-amino-5-cyano-6-hydroxynicotinate serves as a valuable starting material in this endeavor, primarily through its participation in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. orgchemres.orgdovepress.combeilstein-journals.org

The highly functionalized nature of Methyl 4-amino-5-cyano-6-hydroxynicotinate makes it an ideal candidate for MCRs. The amino, cyano, and hydroxyl groups can all participate in various bond-forming processes, allowing for the construction of intricate molecular frameworks in a single step. For example, compounds with similar functionalities are known to participate in reactions like the Hantzsch pyridine synthesis, Biginelli reaction, and Ugi and Passerini reactions to create diverse heterocyclic and acyclic structures. beilstein-journals.orgnih.gov

While specific examples detailing the direct participation of Methyl 4-amino-5-cyano-6-hydroxynicotinate in these named MCRs are not extensively reported, the principles of MCRs suggest its high potential. The amino group can react with carbonyl compounds to form imines, a key step in many MCRs. The activated cyano group can also participate in cyclization reactions. This latent reactivity allows for its potential use in diversity-oriented synthesis to generate libraries of complex molecules for high-throughput screening.

Intermediate in the Chemical Synthesis of Agrochemicals and Pharmaceuticals

The structural motifs present in Methyl 4-amino-5-cyano-6-hydroxynicotinate are found in a variety of commercially important agrochemicals and are considered privileged structures in medicinal chemistry. This has led to its exploration as a key intermediate in the synthesis of these valuable compounds.

Contribution to Novel Drug Candidate Libraries through Chemical Synthesis

The generation of diverse libraries of small molecules is a cornerstone of modern drug discovery. nih.govjopir.inresearchgate.net Combinatorial chemistry, often in conjunction with multicomponent reactions, allows for the rapid synthesis of large numbers of compounds for biological screening. nih.gov Methyl 4-amino-5-cyano-6-hydroxynicotinate, with its multiple points of diversification, is an excellent scaffold for the construction of such libraries.

The amino, hydroxyl, and even the methyl ester groups can be readily modified to introduce a wide range of substituents. For example, the amino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The hydroxyl group can be etherified or esterified. This allows for the systematic variation of the physicochemical properties of the resulting molecules, which is crucial for optimizing their biological activity and pharmacokinetic profiles.

The synthesis of libraries of 6-amino-5-cyano-2-thiopyrimidines and related fused pyrimidines has been reported as a strategy to discover potent anticancer agents. nih.gov While not starting from the exact methyl ester, these studies underscore the value of the "6-amino-5-cyano" pyridine/pyrimidine core in generating libraries of drug-like molecules. The diverse functional handles on Methyl 4-amino-5-cyano-6-hydroxynicotinate provide a platform for creating focused libraries targeting specific biological pathways or for generating broader libraries for initial screening campaigns.

Future Research Directions and Perspectives in Methyl 4 Amino 5 Cyano 6 Hydroxynicotinate Chemistry

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of substituted pyridines, such as Methyl 4-amino-5-cyano-6-hydroxynicotinate, often relies on multi-step procedures that can be inefficient and generate significant waste. Future research will likely focus on the development of highly efficient and selective catalytic systems to streamline its synthesis. One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step. researchgate.net

The application of solid-phase catalysts, such as hydrotalcites, presents another area for advancement. These materials can act as solid bases and are reusable, offering a more sustainable approach to synthesis. researchgate.net Furthermore, catalyst-controlled divergent synthesis could enable the selective functionalization of the pyridine (B92270) ring, providing access to a diverse range of derivatives from a common intermediate. acs.org

To illustrate the potential of new catalytic systems, consider the following hypothetical data comparing a traditional synthetic route with a potential new catalytic method:

| Parameter | Traditional Synthesis | Hypothetical Catalytic Method |

| Number of Steps | 4-5 | 1-2 |

| Overall Yield | 20-30% | 70-80% |

| Catalyst | Stoichiometric reagents | Reusable solid catalyst |

| Solvent | Chlorinated solvents | Green solvents (e.g., ethanol) |

| E-Factor | High | Low |

This table presents a hypothetical comparison to highlight the potential advantages of developing new catalytic systems.

Exploration of Novel Reaction Pathways and Rearrangements

Beyond improving its synthesis, future research should also delve into novel reaction pathways and rearrangements involving Methyl 4-amino-5-cyano-6-hydroxynicotinate. The unique electronic nature of the substituted pyridine ring could be exploited to drive unprecedented chemical transformations. For instance, dearomatization reactions could provide access to three-dimensional structures with interesting biological properties. mdpi.com

Cascade reactions, such as the ring-opening and closing cascade (ROCC) mechanism, could be explored to transform the pyridine core into other heterocyclic systems. researchgate.net Additionally, the study of rearrangements, potentially initiated by reactive intermediates like benzynes or mediated by transition metals, could lead to the discovery of new molecular scaffolds. nih.govresearchgate.net

A key area of future investigation will be the selective functionalization of the different positions on the pyridine ring. The interplay of the amino, cyano, hydroxyl, and methyl ester groups will direct the regioselectivity of various reactions, and understanding these directing effects will be crucial for the rational design of new derivatives.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Furthermore, machine learning models can be trained on experimental data to predict the outcomes of reactions, including yields and selectivity, under different conditions. This predictive power can significantly accelerate the optimization of reaction conditions, reducing the number of experiments required. nih.gov As more data on the reactivity of polysubstituted pyridines becomes available, the accuracy of these models will continue to improve.

The following table illustrates how AI could be used to optimize a hypothetical reaction involving Methyl 4-amino-5-cyano-6-hydroxynicotinate:

| Parameter | Traditional Optimization | AI-Driven Optimization |

| Number of Experiments | 20-30 | 5-10 |

| Time to Optimal Conditions | Weeks | Days |

| Predicted Yield | N/A | 85% |

| Experimental Yield | 82% | 84% |

This table provides a hypothetical example of how AI could streamline reaction optimization.

Advancements in in situ Spectroscopic Monitoring of Reaction Progress

A deeper understanding of reaction mechanisms is crucial for the development of improved synthetic methods. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. mt.comspectroscopyonline.com This provides valuable information about the formation of intermediates, the kinetics of the reaction, and the influence of different reaction parameters.

Applying these techniques to the synthesis and subsequent reactions of Methyl 4-amino-5-cyano-6-hydroxynicotinate would offer unprecedented insights into the underlying reaction pathways. For example, in situ monitoring could be used to identify transient intermediates in a catalytic cycle or to precisely determine the endpoint of a reaction, preventing the formation of byproducts. spectroscopyonline.com This detailed mechanistic understanding is invaluable for optimizing reaction conditions and for the rational design of new and more efficient synthetic processes.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Starting Material | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Route A | Dimethyl pyridine dicarboxylate | POCl₃, 70°C, 12h | 65 | 92 |

| Route B | 4-Chloronicotinic acid derivative | KCN, DMF, 80°C, 8h | 58 | 89 |

[Basic] Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) identifies substituent patterns (e.g., amino protons at δ 5.2–5.5 ppm, hydroxyl at δ 10.1 ppm) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) with UV detection at 254 nm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 210.0643) .

[Basic] How to design experiments evaluating biological activity (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

- In Vitro Assays:

- Cell-Based Models: Cytotoxicity screening (MTT assay) in HEK293 or HepG2 cells to rule out nonspecific effects .

[Advanced] How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis: Systematically compare variables like assay conditions (pH, temperature), cell lines, and compound purity .

- Confounding Factors: Control for solvent effects (DMSO vs. aqueous solutions) and batch-to-batch variability using QC/QA protocols (e.g., HPLC batch tracking) .

[Advanced] What computational approaches predict interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with hydroxyl/amino groups .

- MD Simulations: GROMACS simulations (50 ns) assess binding stability (RMSD < 2 Å) and ligand-protein interaction persistence .

[Advanced] How to optimize synthesis using Design of Experiments (DOE)?

Methodological Answer:

- Parameters: Vary temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (6–24h) .

- Statistical Analysis: Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 3 mol% catalyst, 12h) for maximal yield .

[Basic] How to assess stability under laboratory storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (appearance of new peaks >2% indicates instability) .

- Storage Recommendations: Airtight containers at -20°C (desiccated) preserve integrity for >12 months .

[Advanced] What mechanistic insights explain its interaction with enzymes?

Methodological Answer:

- SPR Spectroscopy: Measure real-time binding kinetics (ka/kd) to immobilized enzymes (e.g., BSA-coated chips) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. Table 2: Interaction Parameters with Acetylcholinesterase

| Technique | Kd (µM) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| SPR | 12.3 | -8.2 | -15.4 |

| ITC | 10.9 | -7.9 | -14.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.